molecular formula C13H10ClNO B1229614 4-Amino-4'-chlorobenzophenone CAS No. 4913-77-3

4-Amino-4'-chlorobenzophenone

Cat. No. B1229614
Key on ui cas rn: 4913-77-3
M. Wt: 231.68 g/mol
InChI Key: BBUQOIDPQZFKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05416112

Procedure details

A suspension of 14.4g (54.8 mmol) of 4-chloro-4'-nitrobenzophenone and 66.9 mg, (0.5 mole %) of platinum oxide was stirred under hydrogen in 300 ml of ethanol for 2 hours The mixture was filtered, evaporated and purified by flash column chromatography (2-8% EtOAc/CH2C12) to obtain 10.05 g (72%) of the desired product as a yellow solid. 1H nmr (CDCl3) δ4.16 (2H, br s), 6.67 (2H, d), 7.43 (2H, d), 7.68 (2H, d), 7.69 (2H, d).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1>C(O)C.[Pt]=O>[NH2:14][C:11]1[CH:12]=[CH:13][C:8]([C:6]([C:5]2[CH:17]=[CH:18][C:2]([Cl:1])=[CH:3][CH:4]=2)=[O:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O
Step Two
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash column chromatography (2-8% EtOAc/CH2C12)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C(=O)C2=CC=C(C=C2)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.05 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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